(1R,2R,5S,11S,12R,15R,16R)-5-hydroxy-2,16-dimethyl-15-[(2R)-6-methylheptan-2-yl]-10-azatetracyclo[9.7.0.02,7.012,16]octadec-7-en-9-one
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Overview
Description
(1R,2R,5S,11S,12R,15R,16R)-5-hydroxy-2,16-dimethyl-15-[(2R)-6-methylheptan-2-yl]-10-azatetracyclo[9.7.0.02,7.012,16]octadec-7-en-9-one is a synthetic compound with the molecular formula C27H45NO2 and a molecular weight of 415.6517 . This compound is part of the broader class of aza-steroids, which are characterized by the presence of a nitrogen atom in the steroid framework. Aza-steroids have garnered significant interest due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,5S,11S,12R,15R,16R)-5-hydroxy-2,16-dimethyl-15-[(2R)-6-methylheptan-2-yl]-10-azatetracyclo[9.7.0.02,7.012,16]octadec-7-en-9-one typically involves multi-step organic reactions. One common synthetic route starts with the modification of a cholestane derivative. The key steps include:
Oxidation: The initial cholestane derivative undergoes oxidation to introduce a hydroxyl group at the 3beta position.
Aza-Annulation:
Cyclization: The formation of the aza-steroid ring structure is completed through cyclization reactions, which may require catalysts and specific temperature conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(1R,2R,5S,11S,12R,15R,16R)-5-hydroxy-2,16-dimethyl-15-[(2R)-6-methylheptan-2-yl]-10-azatetracyclo[9.7.0.02,7.012,16]octadec-7-en-9-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3beta position can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The nitrogen atom in the aza-steroid framework can participate in substitution reactions, leading to the formation of various analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, reduced derivatives, and various substituted analogs, each with potential unique biological activities .
Scientific Research Applications
(1R,2R,5S,11S,12R,15R,16R)-5-hydroxy-2,16-dimethyl-15-[(2R)-6-methylheptan-2-yl]-10-azatetracyclo[9.7.0.02,7.012,16]octadec-7-en-9-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex aza-steroids and related compounds.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases such as cancer and metabolic disorders.
Mechanism of Action
The mechanism of action of (1R,2R,5S,11S,12R,15R,16R)-5-hydroxy-2,16-dimethyl-15-[(2R)-6-methylheptan-2-yl]-10-azatetracyclo[9.7.0.02,7.012,16]octadec-7-en-9-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to steroid receptors, enzymes, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to hormone regulation, cell signaling, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(1R,2R,5S,11S,12R,15R,16R)-5-hydroxy-2,16-dimethyl-15-[(2R)-6-methylheptan-2-yl]-10-azatetracyclo[9.7.0.02,7.012,16]octadec-7-en-9-one: The parent compound with unique structural features.
Aza-steroids: A broader class of compounds with similar nitrogen-containing steroid frameworks.
Cholestane Derivatives: Compounds derived from cholestane with various functional groups.
Uniqueness
This compound stands out due to its specific structural modifications, which confer unique biological activities and potential therapeutic applications. Its ability to undergo diverse chemical reactions and form various analogs further enhances its significance in scientific research and industrial applications.
Properties
CAS No. |
17398-64-0 |
---|---|
Molecular Formula |
C27H45NO2 |
Molecular Weight |
415.662 |
InChI |
InChI=1S/C27H45NO2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(29)15-19(26)16-24(30)28-25/h16-18,20-23,25,29H,6-15H2,1-5H3,(H,28,30)/t18-,20+,21-,22+,23+,25+,26+,27-/m1/s1 |
InChI Key |
BZVJNAKFZTXRNY-ABXCMAEBSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2NC(=O)C=C4C3(CCC(C4)O)C)C |
Synonyms |
3β-Hydroxy-7a-aza-B-homocholest-5-en-7-one |
Origin of Product |
United States |
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